4-[2-(4-Bromo-phenyl)-vinyl]-1-methyl-pyridinium
Description
4-[2-(4-Bromo-phenyl)-vinyl]-1-methyl-pyridinium is a stilbazolium derivative characterized by a pyridinium core linked to a brominated phenyl group via a vinyl bridge. This compound belongs to a class of organic salts with a donor–π–acceptor (D–π–A) configuration, where the pyridinium cation acts as an electron acceptor, and the substituent on the phenyl ring modulates electron density. Such structures are pivotal in nonlinear optics (NLO) due to their intramolecular charge-transfer properties .
Properties
IUPAC Name |
4-[(E)-2-(4-bromophenyl)ethenyl]-1-methylpyridin-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN.HI/c1-16-10-8-13(9-11-16)3-2-12-4-6-14(15)7-5-12;/h2-11H,1H3;1H/q+1;/p-1/b3-2+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYIXCJJBBKNTM-SQQVDAMQSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Bromo-phenyl)-vinyl]-1-methyl-pyridinium typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-benzaldehyde and 1-methyl-pyridinium.
Reaction Conditions: The key reaction involves the condensation of 4-bromo-benzaldehyde with 1-methyl-pyridinium under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and product isolation.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Bromo-phenyl)-vinyl]-1-methyl-pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinium derivatives.
Scientific Research Applications
4-[2-(4-Bromo-phenyl)-vinyl]-1-methyl-pyridinium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Bromo-phenyl)-vinyl]-1-methyl-pyridinium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups: DMSB (4-[2-(4-dimethylaminophenyl)-vinyl]-1-methyl-pyridinium bromide) features a dimethylamino (–N(CH₃)₂) group on the phenyl ring, a strong electron donor that enhances intramolecular charge transfer and NLO efficiency . 4-Bromo Derivative: The bromo (–Br) substituent is electron-withdrawing, which may reduce charge-transfer efficiency compared to DMSB but improve thermal stability and alter solubility . DMSI (4-[2-(4-dimethylaminophenyl)-vinyl]-1-methyl-pyridinium iodide) shares the same cation as DMSB but uses iodide as the counterion, leading to distinct crystal packing due to larger ionic radius and polarizability .
Counterion Influence
- Bromide vs. Iodide: Bromide (Br⁻) in DMSB forms stronger hydrogen bonds compared to iodide (I⁻) in DMSI, affecting crystal symmetry and optical properties. DMSB crystallizes in the centrosymmetric space group P2₁/c, limiting second-harmonic generation (SHG), while iodide-based analogs may exhibit non-centrosymmetric packing for enhanced SHG .
- Sulfonate and Benzenesulfonate: Compounds like (E)-2-[4-(diethylamino)styryl]-1-methyl-pyridinium benzenesulfonate utilize bulkier counterions, which disrupt crystallinity but improve solubility in polar solvents .
Crystallographic and Optical Properties
Table 1: Comparative Structural and Optical Data
Nonlinear Optical Performance
- DMSB: Exhibits third-order NLO properties with a nonlinear refractive index of ~10⁻¹² cm²/W, suitable for optical limiting .
- DEASI (2-[2-(4-diethylaminophenyl)-vinyl]-1-methyl-pyridinium iodide): Demonstrates high SHG efficiency due to non-centrosymmetric packing, making it viable for frequency-doubling applications .
- 4-Bromo Derivative: Expected to show reduced NLO activity compared to dimethylamino analogs but improved thermal stability (>200°C) due to bromine’s electronegativity .
Biological Activity
4-[2-(4-Bromo-phenyl)-vinyl]-1-methyl-pyridinium is a synthetic compound characterized by its unique structure, which includes a pyridinium ring substituted with a vinyl group and a bromophenyl group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrN
- Molecular Weight : 292.18 g/mol
- CAS Number : 26467-86-7
The compound features a positively charged pyridinium nitrogen, which contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens suggest potent activity, comparable to established antibiotics like Ciprofloxacin.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 16 |
| Escherichia coli | 16 | 32 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression .
Case Study: Cytotoxicity Analysis
A recent study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated an IC value of approximately 25 µM, demonstrating significant cytotoxicity compared to untreated controls.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. It is believed to bind to enzymes or receptors that are critical for cell survival and proliferation, thereby modulating their activity.
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation reaction between 4-bromo-benzaldehyde and 1-methyl-pyridinium under basic conditions. This compound serves as a versatile building block for the development of novel derivatives with enhanced biological activities.
Future Directions in Research
Ongoing research aims to explore the structure-activity relationship (SAR) of this compound and its derivatives. Investigating modifications to the bromophenyl or vinyl groups may yield compounds with improved potency and selectivity against specific pathogens or cancer types.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
